
(R)-2-Hydroxypent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a pent-4-enoic acid chain. This specific configuration is denoted by the (2R) prefix, indicating the absolute configuration of the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-hydroxypent-4-enoic acid.
Industrial Production Methods
Industrial production of (2R)-2-hydroxypent-4-enoic acid often employs biocatalysis due to its efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures. This method is not only environmentally friendly but also cost-effective for large-scale production.
化学反应分析
Types of Reactions
(2R)-2-hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products
Oxidation: 2-oxopent-4-enoic acid or 2-carboxypent-4-enoic acid.
Reduction: (2R)-2-hydroxypentanoic acid.
Substitution: 2-halopent-4-enoic acid derivatives.
科学研究应用
(2R)-2-hydroxypent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the pent-4-enoic acid chain can participate in conjugation reactions, affecting the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
(2S)-2-hydroxypent-4-enoic acid: The enantiomer of (2R)-2-hydroxypent-4-enoic acid with opposite chirality.
2-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
2-hydroxyhex-4-enoic acid: A similar compound with a longer carbon chain.
Uniqueness
(2R)-2-hydroxypent-4-enoic acid is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC 名称 |
(2R)-2-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |
InChI 键 |
VFSVBYJVPHDQQC-SCSAIBSYSA-N |
手性 SMILES |
C=CC[C@H](C(=O)O)O |
规范 SMILES |
C=CCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


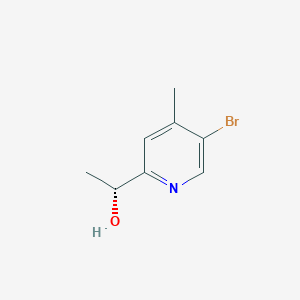
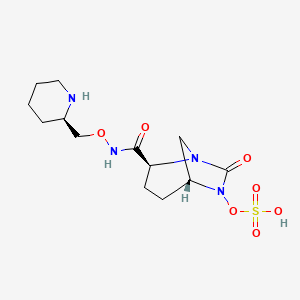
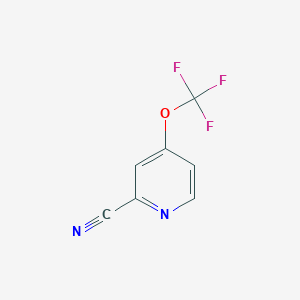


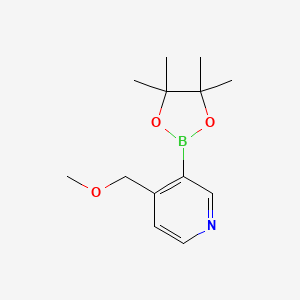
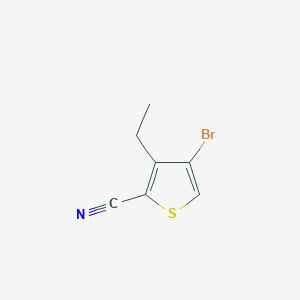
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
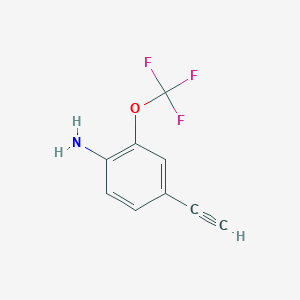
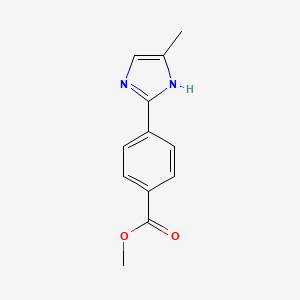
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
